Disulfur monoxide

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Disulfur monoxide, also known as sulfur suboxide, is an inorganic compound with the chemical formula . It is classified as one of the lower sulfur oxides and is characterized as a colorless gas that condenses into a dark red solid under specific conditions. Disulfur monoxide is relatively unstable at room temperature and can decompose into sulfur dioxide and other polysulfur oxides. The compound was first synthesized in 1933 by Peter W. Schenk through a glow discharge method involving sulfur vapor and sulfur dioxide .

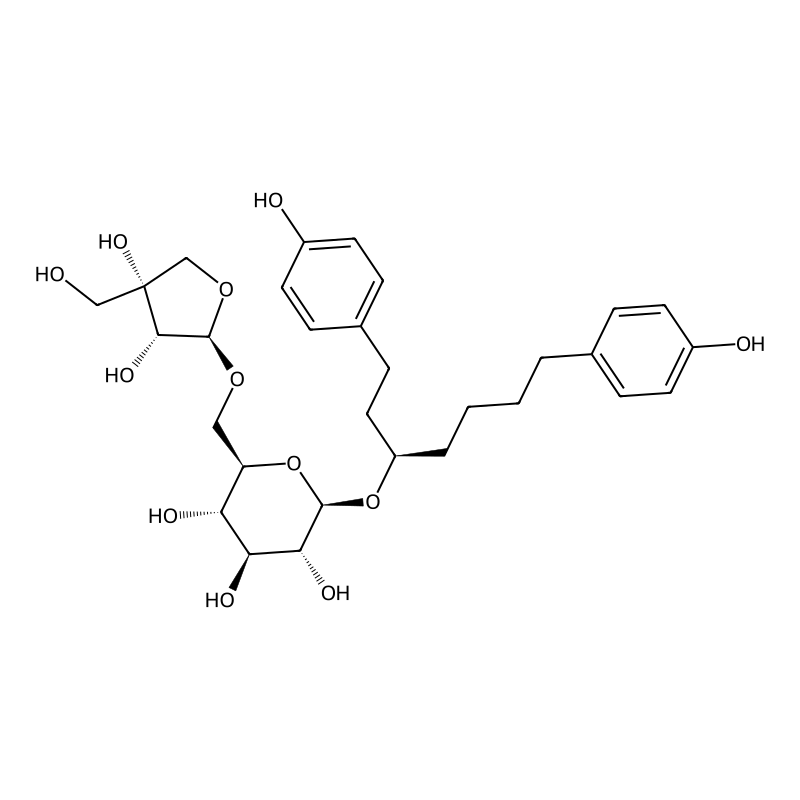

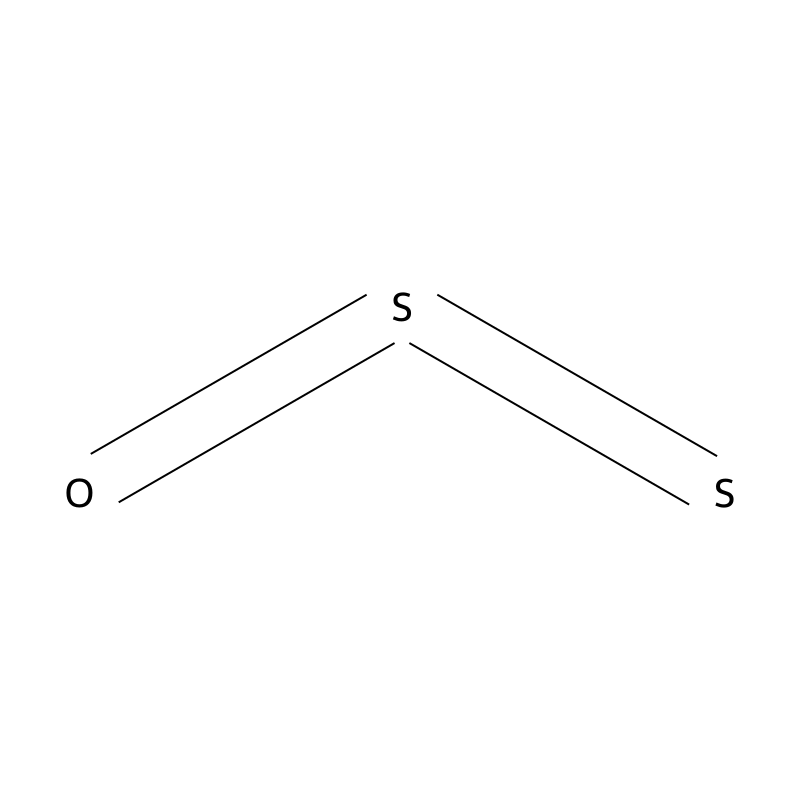

In terms of molecular structure, disulfur monoxide has a unique configuration with bond lengths of approximately 188.4 picometers for the sulfur-sulfur bond and 146.5 picometers for the sulfur-oxygen bond. The angle between the sulfur-sulfur and sulfur-oxygen bonds is about 117.88 degrees .

- Decomposition: Disulfur monoxide decomposes at room temperature to produce sulfur dioxide and polysulfur species:

- Reactions with Diazoalkanes: It reacts with diazoalkanes to form dithiirane 1-oxides, showcasing its utility in organic synthesis .

- Formation of Transition Metal Complexes: Disulfur monoxide can act as a ligand in coordination complexes with transition metals, enhancing its role in coordination chemistry .

Disulfur monoxide finds applications primarily in synthetic organic chemistry as a reactive intermediate. It serves as a building block for the synthesis of various sulfoxides and sulfinamides through one-pot reactions involving Grignard reagents and electrophiles . Its role as a ligand in transition metal complexes also opens avenues for research in catalysis and materials science.

Interaction studies involving disulfur monoxide typically focus on its coordination with transition metals and its reactivity with organic compounds. These studies help elucidate the mechanisms by which disulfur monoxide can facilitate chemical transformations or stabilize certain reaction intermediates.

Disulfur monoxide is part of a broader category of sulfur oxides, which includes several other compounds that share similar properties but differ in structure and reactivity. Below are some similar compounds along with their unique characteristics:

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Sulfur Dioxide | SO₂ | A stable gas commonly found in the atmosphere; significant environmental pollutant. |

| Sulfur Trioxide | SO₃ | A highly reactive compound used in the production of sulfuric acid; exists primarily as a gas. |

| Disulfur Dioxide | S₂O₂ | A less common species that can be formed under specific conditions; exhibits different reactivity patterns compared to disulfur monoxide. |

| Sulfane | H₂S | A simple hydrogen sulfide molecule; notable for its strong odor and biological significance. |

Disulfur monoxide's uniqueness lies in its transient nature and reactivity, making it an intriguing subject for further research within the field of inorganic chemistry .